Cas no 1192163-96-4 (tert-Butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate)
tert-Butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate
- 1-Piperidinecarboxylic acid, 4-(2-amino-2-iminoethyl)-, 1,1-dimethylethyl ester
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- MDL: MFCD26674071
- Inchi: 1S/C12H23N3O2/c1-12(2,3)17-11(16)15-6-4-9(5-7-15)8-10(13)14/h9H,4-8H2,1-3H3,(H3,13,14)
- InChI Key: YMZLZEYCGNMWHK-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCC(CC(N)=N)CC1
tert-Butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T183400-250mg |
tert-Butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate |
1192163-96-4 | 250mg |
$ 375.00 | 2022-06-03 | ||
| TRC | T183400-500mg |
tert-Butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate |
1192163-96-4 | 500mg |
$ 620.00 | 2022-06-03 | ||
| Ambeed | A761107-1g |
tert-Butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate |
1192163-96-4 | 95% | 1g |
$356.0 | 2024-04-25 | |
| abcr | AB561348-500 mg |
t-Butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate; . |
1192163-96-4 | 500MG |
€321.60 | 2022-07-28 | ||
| abcr | AB561348-1 g |
t-Butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate; . |
1192163-96-4 | 1g |
€384.00 | 2022-07-28 | ||
| A2B Chem LLC | BA35395-100mg |
tert-Butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate |
1192163-96-4 | 100mg |
$313.00 | 2024-04-20 | ||
| A2B Chem LLC | BA35395-250mg |
tert-Butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate |
1192163-96-4 | 250mg |
$350.00 | 2024-04-20 | ||
| A2B Chem LLC | BA35395-500mg |
tert-Butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate |
1192163-96-4 | 500mg |
$400.00 | 2024-04-20 | ||
| A2B Chem LLC | BA35395-1g |
tert-Butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate |
1192163-96-4 | 1g |
$463.00 | 2024-04-20 | ||
| A2B Chem LLC | BA35395-5g |
tert-Butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate |
1192163-96-4 | 5g |
$1025.00 | 2024-04-20 |
tert-Butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate Suppliers
tert-Butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on tert-Butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate
Introduction to Tert-Butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate (CAS No. 1192163-96-4)
Tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate, with the chemical formula C12H20N2O2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1192163-96-4, has garnered attention due to its unique structural features and potential applications in drug development. The presence of both amino and imino functional groups, along with a piperidine ring, makes it a versatile scaffold for designing novel bioactive molecules.
The structure of Tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate features a central piperidine ring substituted with a tert-butyl group at the 1-position and a 4-(2-amino-2-iminoethyl) moiety. This particular arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable candidate for further investigation. The amino and imino groups are known to participate in various hydrogen bonding interactions, which can be crucial for the compound's binding affinity to biological targets.
In recent years, there has been growing interest in the development of piperidine-based derivatives due to their favorable pharmacokinetic properties and potential therapeutic applications. Piperidine rings are commonly found in many approved drugs, owing to their ability to enhance solubility and metabolic stability. The tert-butyl group in Tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate not only contributes to the overall molecular weight but also influences the conformational flexibility of the molecule.
One of the most compelling aspects of this compound is its potential as a pharmacophore. The combination of an amino group, an imino group, and a piperidine ring creates a multifaceted scaffold that can interact with various biological targets. For instance, the amino group can form salt bridges with positively charged residues in proteins, while the imino group can engage in hydrogen bonding or even coordinate with metal ions. These interactions are critical for designing molecules with high specificity and affinity.
Recent studies have highlighted the importance of piperidine derivatives in the treatment of neurological disorders. The piperidine ring is particularly well-suited for modulating neurotransmitter receptors, such as serotonin and dopamine receptors, which are implicated in conditions like depression, anxiety, and Parkinson's disease. Tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate could potentially serve as a lead compound for developing novel therapeutics in this area.
The synthesis of Tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the amino and imine functionalities necessitates conditions that prevent unwanted side reactions, such as over-reduction or oxidation. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency and precision.
In addition to its pharmacological potential, Tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate may find applications in chemical biology research. Its unique structure allows it to serve as a probe or tool compound for studying protein-protein interactions or enzyme mechanisms. By incorporating fluorescent or radioactive labels, researchers can gain insights into biological processes at the molecular level.
The drug discovery landscape is continuously evolving, with an increasing emphasis on innovative molecular architectures. Compounds like Tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate exemplify the kind of structural diversity that is essential for identifying new therapeutic agents. Their ability to interact with biological targets in multiple ways makes them promising candidates for further development.
As research progresses, it is likely that more derivatives of this compound will be synthesized and evaluated for their biological activity. The combination of computational modeling, high-throughput screening, and traditional wet chemistry techniques will be instrumental in optimizing their properties. The ultimate goal is to identify molecules that exhibit potent activity against disease-causing targets while maintaining favorable safety profiles.
In conclusion, Tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate (CAS No. 1192163-96-4) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of functional groups and favorable physicochemical properties make it an attractive scaffold for drug development. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in discovering new treatments for human diseases.
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